molecular formula C19H19N5O2S B2869470 N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921481-49-4

N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2869470
CAS RN: 921481-49-4
M. Wt: 381.45
InChI Key: YZNPJUFLYQVLNG-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that has shown promising results in various studies. In

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explored various heterocycles to improve metabolic stability, indicating the potential of N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide derivatives in cancer therapy and their significant role in designing more stable and effective therapeutic agents (Stec et al., 2011).

Synthesis and Structural Analysis

Derivatives of imidazo[1,2-a]pyridine, which include structural similarities to this compound, play crucial roles in chemical sciences as core fragments of various drug molecules. Studies on these derivatives demonstrate their importance in the synthesis, crystal structure, and vibrational properties, contributing to the understanding of their chemical behavior and potential applications in drug design (Chen et al., 2021).

Biological Activities

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, closely related to the query compound, were synthesized and evaluated for their biological activities, including antioxidant, antibacterial, and urease inhibition. These compounds, especially N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, displayed significant urease inhibition activity, highlighting the potential therapeutic applications of these derivatives (Gull et al., 2016).

Antitumor and Antiproliferative Activities

Research on N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives evaluated their antitumor activity, revealing that most compounds exhibit excellent anticancer activity against various cell lines. This indicates the critical role of the 8-substituted urea phenyl imidazo[1,2-a]pyridine fragment in antitumor activity, suggesting that derivatives of this compound may have similar potential (Chena et al., 2022).

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-4-6-15(7-5-13)22-18(26)24-19-23-16(12-27-19)9-17(25)21-11-14-3-2-8-20-10-14/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPJUFLYQVLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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